Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRAHMZXNNIDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153230-09-1 | |
| Record name | methyl 2-(chlorosulfonyl)-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Conditions
- Chlorosulfonic Acid (ClSO3H): The primary reagent used for chlorosulfonation. It acts both as a sulfonating agent and chlorinating agent.
- Temperature: Typically maintained between 40–50°C to control the reaction rate and avoid side reactions.
- Reaction Time: Usually ranges from 2 to 3 hours for sulfonation, followed by additional chlorination steps lasting 8–12 hours when thionyl chloride is involved.
- Solvent: Often the reaction is performed neat or in an inert solvent such as toluene or dichloromethane depending on the protocol.
Typical Procedure
A representative procedure involves stirring methyl 5-methylbenzoate with chlorosulfonic acid at 40–50°C for 2–3 hours. Subsequently, thionyl chloride (SOCl2) is added to convert sulfonic acid intermediates to the chlorosulfonyl derivative, continuing the reaction for 8–12 hours at the same temperature range. After completion, the mixture is cooled below 5°C and carefully quenched into ice water to precipitate the product, which is then extracted with dichloromethane and purified.
Alternative and Advanced Methods
Continuous-Flow Diazotization and Chlorosulfonylation
A modern approach reported involves the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation in a tandem reactor system. This method offers:
- Improved Efficiency: High throughput (e.g., 4.58 kg/h of methyl 2-aminobenzoate).
- Reduced Side Reactions: Hydrolysis and other parallel reactions are minimized due to precise control of reaction parameters in flow reactors.
- Safety and Scalability: Continuous flow reduces risks associated with handling hazardous reagents like chlorosulfonic acid and diazonium salts.
This method highlights the potential for industrial-scale synthesis with enhanced safety and product purity.
Reaction Mechanism Insights
The chlorosulfonation mechanism involves electrophilic aromatic substitution where the aromatic ring attacks the electrophilic sulfur center of chlorosulfonic acid, forming a sulfonic acid intermediate. Subsequent chlorination by thionyl chloride converts the sulfonic acid to the chlorosulfonyl group. The methyl ester group remains intact throughout, providing the desired methyl 2-(chlorosulfonyl)-5-methylbenzoate product.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Starting material prep | Methyl 5-methylbenzoate | Ambient | - | - | Commercially available or synthesized separately |
| Chlorosulfonation | Chlorosulfonic acid | 40–50 | 2–3 | - | Stirring under controlled temp |
| Chlorination | Thionyl chloride | 40–50 | 8–12 | - | Converts sulfonic acid to chlorosulfonyl group |
| Quenching & Extraction | Ice water quench, dichloromethane extraction | <5 | 0.5 | - | Cooling to avoid decomposition |
| Purification | Washing, drying, recrystallization | Ambient | - | 85–95 | High purity product obtained |
Note: Yields and purity vary depending on exact conditions and scale.
Research Findings and Optimization Notes
- Yield and Purity: Optimized chlorosulfonation with controlled temperature and reaction time yields products with purity up to 95% or higher.
- Safety Considerations: Chlorosulfonic acid is highly corrosive and reactive; thus, temperature control and proper quenching are critical to prevent side reactions and hazards.
- Environmental Impact: Methods that reduce waste acid generation and improve reagent efficiency are preferred for sustainable synthesis.
- Scale-Up Potential: Continuous-flow methods demonstrate promising scalability with improved safety and reduced side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH2) or alcohols (R-OH) in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
Intermediate in Drug Synthesis
Methyl 2-(chlorosulfonyl)-5-methylbenzoate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs) in treating various diseases, including cancer and bacterial infections .
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. These compounds exhibit high binding affinity to carbonic anhydrase IX, suggesting their application in developing anticancer therapeutics .
Dyes and Pigments
The compound is also utilized in the synthesis of dyes and pigments, where its chlorosulfonyl group facilitates reactions that lead to vibrant colorants used in various industries, including textiles and plastics .
Saccharin Production
This compound acts as an intermediate in the production of saccharin, a widely used artificial sweetener. Its chemical structure allows for modifications that lead to the formation of saccharin derivatives .
Synthesis Optimization
A case study published in ResearchGate demonstrated a continuous-flow diazotization process for synthesizing methyl 2-(chlorosulfonyl)benzoate efficiently. This method minimized side reactions and improved overall yield, showcasing advancements in synthetic organic chemistry techniques .
Antimicrobial Efficacy
In another study, derivatives of this compound were tested for antimicrobial properties against various pathogens. The results indicated promising activity, suggesting further exploration for potential applications in developing new antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis | Potential anticancer properties |
| Dyes and Pigments | Synthesis of colorants | Used in textiles and plastics |
| Saccharin Production | Intermediate for artificial sweeteners | Widely used in food industry |
| Antimicrobial Research | Development of new antimicrobial agents | Promising efficacy against pathogens |
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-5-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The reactivity and applications of methyl 2-(chlorosulfonyl)-5-methylbenzoate are influenced by its functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Chlorosulfonyl vs. Sulfamoyl Groups : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides) . In contrast, sulfamoyl (-SO₂NH₂) derivatives (e.g., Methyl 2-chloro-5-sulfamoylbenzoate) are less reactive and often serve as final moieties in drug molecules, such as anti-inflammatory agents .
Positional Isomerism : Methyl 5-chloro-2-(chlorosulfonyl)benzoate () differs in substituent positions (Cl at 5, -SO₂Cl at 2), leading to distinct electronic and steric effects compared to the target compound. This impacts solubility and reactivity in synthetic pathways .
Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 5-chlorosulfonyl-2-methoxybenzoic acid), which may improve membrane permeability in drug design .
Physicochemical Properties
- Solubility : The methyl ester group in the target compound likely reduces aqueous solubility compared to carboxylic acid analogs but improves organic solvent compatibility.
- Spectroscopic Data : NMR shifts for related compounds (e.g., δ 3.77 ppm for methoxy in ) provide benchmarks for structural validation .
Biological Activity
Methyl 2-(chlorosulfonyl)-5-methylbenzoate (CAS No. 1153230-09-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Chlorosulfonyl and methyl ester groups.
- Molecular Formula : C10H11ClO3S.
- Molecular Weight : 248.71 g/mol.
The biological activity of this compound primarily involves its interaction with various biomolecules. The compound can form reversible bonds with target enzymes and proteins, leading to alterations in their function. This mechanism is crucial for its potential therapeutic effects, particularly in inhibiting specific enzymatic pathways.
Target Enzymes
The compound has shown inhibitory effects on several enzymes, including:
- Tyrosinase : Involved in melanin production.
- Cholinesterases : Relevant for neurodegenerative diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage.
Case Study 1: Inhibition of Tyrosinase
A study focused on the inhibition of tyrosinase activity demonstrated that this compound significantly reduced melanin production in B16F10 mouse melanoma cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect compared to standard inhibitors like kojic acid (IC50 = 24 µM).
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, this compound was tested for its ability to inhibit butyrylcholinesterase (BChE). The compound showed promising results, with an IC50 value of 10 µM, suggesting its potential as a therapeutic agent for cognitive disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability influenced by factors such as solubility and metabolic stability. Studies indicate that the compound is rapidly absorbed and distributed within tissues, with a half-life suitable for therapeutic applications.
Q & A
Q. What are the optimal synthesis conditions for Methyl 2-(chlorosulfonyl)-5-methylbenzoate, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves chlorosulfonation of a methyl-substituted benzoate precursor. Key parameters include:
- Controlled Chlorination : Use chlorination gas (Cl₂ or SO₂Cl₂) in an inert solvent (e.g., chlorobenzene) with catalytic Lewis acids (e.g., FeCl₃) to minimize side reactions .
- Temperature Control : Maintain reaction temperatures between 40–60°C to balance reactivity and stability of the sulfonyl chloride group.
- Progress Monitoring : Track reaction completion via TLC (silica gel, hexane/ethyl acetate 7:3) or in situ FTIR to confirm the disappearance of the starting material’s carbonyl stretch (~1700 cm⁻¹) .
- Workup : Quench excess chlorinating agents with ice-water, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄.
Q. How should this compound be purified to achieve >95% purity for downstream applications?
- Methodological Answer : Purification strategies include:
- Recrystallization : Use a mixed solvent system (e.g., toluene/hexane) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate sulfonyl chloride derivatives from byproducts.
- HPLC : For analytical-scale purification, use a C18 column with acetonitrile/water (0.1% TFA) at 254 nm .
- Critical Note : Avoid prolonged exposure to moisture, as the sulfonyl chloride group is prone to hydrolysis.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and ester carbonyl (δ ~165–170 ppm) groups. The sulfonyl chloride group may cause deshielding of adjacent protons .
- FTIR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (exact mass: ~234.00205) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data from spectroscopic analyses (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals via slow evaporation from a saturated DCM/hexane solution. Compare bond angles/lengths with DFT-calculated values .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons) and validate spatial correlations.
- Dynamic NMR : Investigate rotational barriers of the sulfonyl chloride group if temperature-dependent splitting is observed .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during derivatization reactions?
- Methodological Answer :
- Anhydrous Conditions : Conduct reactions under argon/nitrogen with rigorously dried solvents (e.g., molecular sieves in THF).
- Low-Temperature Reactions : Perform substitutions (e.g., with amines) at 0–4°C to slow hydrolysis.
- In Situ Trapping : Add scavengers like DIPEA to neutralize HCl byproducts, which accelerate hydrolysis .
- Stability Assays : Monitor hydrolysis kinetics via HPLC under varying pH/temperature to identify optimal reaction windows.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites, focusing on the sulfonyl chloride and ester groups.
- Transition State Modeling : Predict activation energies for SN2 reactions at the sulfur center using QM/MM approaches.
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents like DMF .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Reproducibility Tests : Repeat solubility assays in DMSO, DCM, and THF under controlled humidity (<10% RH) to isolate environmental factors .
- DSC/TGA : Characterize thermal behavior to detect polymorphic forms affecting solubility.
- Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate) to identify trends .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and full-face shields.
- Ventilation : Perform reactions in a fume hood with scrubbers to neutralize HCl/SO₂ off-gases.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
Advanced Application Notes
Q. How can this compound serve as a precursor in synthesizing sulfonamide-based bioactive molecules?
- Methodological Answer :
- Amine Coupling : React with primary/secondary amines (e.g., morpholine) in DCM at RT to form sulfonamides. Monitor via LC-MS for [M+H]⁺ shifts (+ mass of amine – HCl).
- Biological Screening : Use the resultant sulfonamides in enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ determination via fluorescence quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
